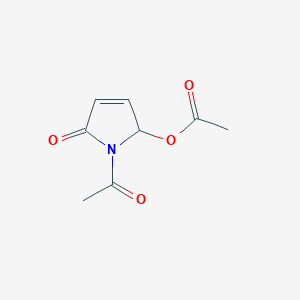
6-Amino-5-bromopyridin-3-ol
Overview
Description
6-Amino-5-bromopyridin-3-ol, commonly referred to as ABP, is a heterocyclic compound with a unique structure. It is a derivative of pyridine, and is used in a variety of applications due to its unique reactivity. ABP has been studied extensively in recent years, and its potential applications in a variety of fields have been explored. In this article, we will explore the synthesis method of ABP, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Electrocatalytic Carboxylation
One notable application of derivatives closely related to 6-Amino-5-bromopyridin-3-ol involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid. This reaction takes place in an ionic liquid medium, demonstrating an environmentally friendly approach to synthesizing valuable compounds (Feng et al., 2010).
Synthesis of 6-Aminonicotinic Acid
Another study reported the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine in the presence of CO2, highlighting a novel method for synthesizing this compound using silver electrodes under mild conditions. This process yielded fairly good yields of 6-aminonicotinic acid, demonstrating a clean electrocarboxylation route (Gennaro et al., 2004).
Synthesis of Pharmaceutical Intermediates
This compound derivatives serve as important intermediates in the pharmaceutical industry. For instance, the preparation of 2-amino-6-bromopyridine, closely related to the subject compound, has been demonstrated, showcasing its role in the synthesis of various pharmaceutical intermediates. This compound's synthesis involves several steps, including diazotization and bromation, demonstrating its versatility and importance in medicinal chemistry (Xu Liang, 2010).
Antiangiogenic Activity
Compounds derived from this compound have been investigated for their potential antiangiogenic and antitumor activities. A study on 6-amino-2,4,5-trimethylpyridin-3-ols, synthesized from a key intermediate similar to this compound, found high levels of antiangiogenic activity. This research highlights the potential of such compounds in developing new therapeutic agents (Kim et al., 2014).
Fluorescent Sensors for Metal Ions
Additionally, derivatives of this compound have been used to develop fluorescent sensors for metal ions. A study demonstrated the successful application of such a derivative for selective recognition of aluminum ions, showcasing an "OFF-ON" type mode in the presence of Al3+. This sensor exhibited high sensitivity and specificity, underscoring the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-bromo-5-hydroxypyridine, also known as 6-amino-5-bromo-pyridin-3-ol, is primarily used as an organic chemical synthesis intermediate
Mode of Action
The compound contains a pyridine nitrogen and an –NH2 group in its molecule, which can act as a bidentate anchoring additive in precursor solutions to improve device performance . The pyridine nitrogen and the enamine-like –NH2 can retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .
Biochemical Pathways
The compound is involved in the formation of Schiffs bases through condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde . It also plays a role in the synthesis of tin–lead perovskite solar cells . The compound can effectively suppress the Sn2+ oxidation and thus the p-doping level defects .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In the context of tin–lead perovskite solar cells, the introduction of 2-Amino-3-bromo-5-hydroxypyridine into the precursor solution leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .
Action Environment
The action of 2-Amino-3-bromo-5-hydroxypyridine can be influenced by environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents and heat . These factors can potentially affect the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
6-amino-5-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMUNKWVZDBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594052 | |
| Record name | 6-Amino-5-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-53-3 | |
| Record name | 6-Amino-5-bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)



![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)






